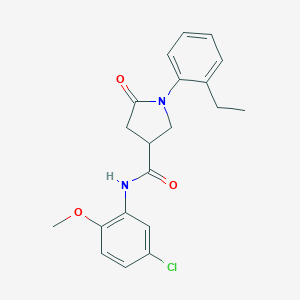
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that is often used in scientific research. This compound is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). However, CP-47,497 is much more potent than THC and has a different mechanism of action.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the CB1 receptor in the brain and activates it, leading to a cascade of biochemical and physiological effects. This activation of the CB1 receptor can lead to changes in neurotransmitter release, gene expression, and cell signaling pathways. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a much higher affinity for the CB1 receptor than THC, which may explain its increased potency.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. These effects include changes in neurotransmitter release, alterations in gene expression, and modifications to cell signaling pathways. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anxiolytic and analgesic effects, which may be due to its activation of the CB1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potency. This compound is much more potent than THC, which allows for smaller doses to be used in experiments. However, one limitation of using N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for toxicity. This compound has been shown to have toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and analgesic effects, which may make it useful for treating anxiety disorders and chronic pain. Another area of interest is its potential for abuse. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent synthetic cannabinoid that has been associated with adverse effects in humans. Further research is needed to determine the potential for abuse and to develop strategies for reducing its misuse.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multistep process that involves the coupling of two different precursors. The first precursor is 5-chloro-2-methylphenylamine, which is reacted with 3-pyrrolidinecarboxylic acid to form the intermediate product. The second precursor is 2-methylphenylboronic acid, which is reacted with the intermediate product to form N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is often used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C19H19ClN2O2 |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-8-15(20)10-16(12)21-19(24)14-9-18(23)22(11-14)17-6-4-3-5-13(17)2/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) |
Clé InChI |
ICUIOGQOJBJEJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)






